Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
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Overview
Description
Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, medicine, and materials science. This particular compound is characterized by its unique structure, which includes multiple oxo and oxa groups, as well as a stannane (tin) center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate typically involves the reaction of tetradecyl alcohol with a dibutyl tin oxide precursor. The reaction is carried out under controlled conditions, often involving the use of a solvent such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the desired product, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tetradecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield tin oxides, while reduction reactions may produce tin hydrides. Substitution reactions can result in a variety of organotin compounds with different alkyl or aryl groups.
Scientific Research Applications
Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as an antimicrobial agent.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can bind to specific sites on enzymes, altering their activity and affecting various biochemical pathways. Its ability to interact with cellular membranes can also influence cell signaling and transport processes.
Comparison with Similar Compounds
Similar Compounds
Tetradecyl hydrogen sulfate: Another organotin compound with similar applications in catalysis and materials science.
Tetradecyl acetate: Used in similar industrial applications but lacks the tin center, making it less versatile in certain reactions.
Tetradecyl alcohol: A precursor in the synthesis of Tetradecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate, with applications in surfactants and lubricants.
Uniqueness
This compound is unique due to its complex structure, which includes multiple functional groups and a tin center. This structure imparts unique chemical properties, making it highly versatile in various applications, from catalysis to materials science.
Properties
CAS No. |
60659-60-1 |
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Molecular Formula |
C44H80O8Sn |
Molecular Weight |
855.8 g/mol |
IUPAC Name |
4-O-[dibutyl-[(Z)-4-oxo-4-tetradecoxybut-2-enoyl]oxystannyl] 1-O-tetradecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C18H32O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18(21)15-14-17(19)20;2*1-3-4-2;/h2*14-15H,2-13,16H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*15-14-;;; |
InChI Key |
PRLCKJLONDXDMA-POUCYOBESA-L |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCC)(CCCC)CCCC |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
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